2-[(1-Naphthyloxy)methyl]-1h-benzimidazole
Description
Significance of Heterocyclic Architectures in Contemporary Chemical Research
Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to many areas of scientific research. These architectures are prevalent in nature, forming the core of many biological molecules. In contemporary chemical research, heterocyclic compounds are indispensable, serving as the foundational structures for a vast array of synthetic materials with applications ranging from pharmaceuticals to materials science. Their unique structural and electronic properties make them ideal scaffolds for the development of novel therapeutic agents, agrochemicals, and functional materials.
The Benzimidazole (B57391) Core in Advanced Organic Synthesis and Molecular Design
Among the myriad of heterocyclic structures, the benzimidazole core holds a place of particular prominence. This bicyclic aromatic compound, formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is a versatile building block in organic synthesis. The structural rigidity and the presence of both hydrogen bond donors and acceptors in the benzimidazole nucleus allow for specific interactions with biological targets, making it a "privileged scaffold" in medicinal chemistry. Its derivatives have been successfully developed into a wide range of clinically used drugs. The ease of its synthesis and the possibility of substitution at various positions on the bicyclic ring system allow for the fine-tuning of its physicochemical and biological properties.
Rationalizing the Integration of Naphthyloxy Moieties into Benzimidazole Frameworks for Specialized Academic Inquiry
The integration of a naphthyloxy moiety into a benzimidazole framework, as seen in 2-[(1-Naphthyloxy)methyl]-1H-benzimidazole, is a deliberate strategy in molecular design aimed at creating hybrid molecules with potentially enhanced or novel properties. The naphthalene (B1677914) group, a bicyclic aromatic hydrocarbon, is known for its lipophilicity and its ability to engage in π-π stacking interactions with biological macromolecules. By tethering a naphthyloxy group to the 2-position of the benzimidazole core via a methyleneoxy linker, researchers aim to combine the established biological significance of the benzimidazole scaffold with the unique properties of the naphthalene ring.
Academic inquiry into such conjugates is often driven by the quest for new therapeutic agents. For instance, research into similar compounds, such as 2-(naphthalen-2-yloxymethyl)-1H-benzimidazole, has been directed towards the synthesis and evaluation of their anticancer properties scribd.com. The rationale is that the resulting hybrid molecule may exhibit a different spectrum of activity or improved potency compared to the individual parent moieties. The linkage of these two key pharmacophores can lead to compounds with unique three-dimensional structures that can interact with biological targets in novel ways.
Scope and Objectives of Academic Investigation into this compound
The primary objective of academic investigations into compounds like this compound is to synthesize and characterize these novel chemical entities and to explore their potential applications, particularly in medicinal chemistry. The synthesis of such molecules typically involves multi-step processes. For the related compound, 2-(naphthalen-2-yloxymethyl)-1H-benzimidazole, the synthesis starts from o-phenylenediamine (B120857) and 2-naphthoxyacetic acid scribd.com. A similar approach could be envisioned for the 1-naphthyloxy analogue.
Following a successful synthesis, the scope of investigation extends to the structural elucidation of the new compound using modern spectroscopic techniques such as IR, ¹H-NMR, and mass spectrometry to confirm its chemical identity and purity scribd.com. A significant part of the academic investigation would then focus on evaluating its biological activities. Drawing parallels from closely related structures, a key objective would be to assess its potential as an anticancer agent scribd.com. This would involve in vitro screening against various cancer cell lines to determine its cytotoxicity and to establish a preliminary understanding of its structure-activity relationship.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₁₄N₂O |
| Molecular Weight | 274.32 g/mol |
| Appearance | Solid (predicted) |
| Solubility | Likely soluble in organic solvents like DMSO and DMF |
| Melting Point | Not available in searched literature |
| Boiling Point | Not available in searched literature |
Detailed Research Findings
Specific experimental research findings for this compound are not extensively available in the public domain. However, research on the isomeric compound, 2-(naphthalen-2-yloxymethyl)-1H-benzimidazole, provides valuable insights into the potential of this class of molecules. In a study focused on creating new anticancer agents, researchers synthesized a series of benzimidazole derivatives, including those with a naphthalen-yloxymethyl moiety at the 2-position scribd.com. The synthesis involved the condensation of o-phenylenediamine with the corresponding naphthoxyacetic acid, followed by further chemical modifications scribd.com. The resulting compounds were then evaluated for their biological activity. While the specific outcomes for the 2-(naphthalen-yloxymethyl) derivative were part of a broader study, the inclusion of this moiety was part of a rational design strategy to develop novel 1,3,4-oxadiazole derivatives with potential anticancer efficacy scribd.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(naphthalen-1-yloxymethyl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c1-2-8-14-13(6-1)7-5-11-17(14)21-12-18-19-15-9-3-4-10-16(15)20-18/h1-11H,12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGDTPDWTJFLNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Chromatographic Elucidation of Molecular Architecture
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. Through the analysis of one-dimensional and two-dimensional spectra, the exact connectivity and spatial relationships of atoms within 2-[(1-Naphthyloxy)methyl]-1H-benzimidazole can be established.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively.
The ¹H NMR spectrum reveals distinct signals corresponding to the protons of the benzimidazole (B57391) and naphthyloxy moieties. The proton of the N-H group in the benzimidazole ring typically appears as a broad singlet at a downfield chemical shift, often above 12 ppm in DMSO-d6, due to its acidic nature. rsc.org Protons on the aromatic rings of both the benzimidazole and naphthalene (B1677914) systems resonate in the aromatic region, generally between 7.0 and 8.5 ppm. The methylene (B1212753) bridge protons (-CH₂-) connecting the benzimidazole ring to the naphthyloxy group are expected to produce a characteristic singlet.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atom of the C=N bond within the imidazole (B134444) ring is typically observed in the range of 150-155 ppm. rsc.org Carbons of the aromatic rings appear in the approximate range of 110-155 ppm. The methylene bridge carbon signal provides key evidence for the linkage between the two main structural components.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Benzimidazole: N-H | > 12.0 (broad singlet) | - |
| Benzimidazole: C2 | - | ~152 |
| Benzimidazole: C4/C7 | ~7.6 | ~115 |
| Benzimidazole: C5/C6 | ~7.2 | ~123 |
| Benzimidazole: C3a/C7a | - | ~138 |
| Methylene: -CH₂- | ~5.5 (singlet) | ~68 |
| Naphthyloxy: C1' (C-O) | - | ~154 |
| Naphthyloxy: Aromatic-H | 7.0 - 8.2 (multiplets) | - |
Note: Predicted values are based on typical shifts for benzimidazole and naphthyloxy structural fragments and may vary based on solvent and experimental conditions. rsc.orgrsc.orgarabjchem.org
Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing detailed connectivity.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbon atoms. For this compound, COSY spectra would confirm the connectivity of protons within the benzimidazole's benzene (B151609) ring and within the naphthalene ring system.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon (¹H-¹³C) pairs. This technique allows for the unambiguous assignment of carbon signals based on the chemical shifts of their attached protons, such as linking the methylene proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for piecing together the molecular fragments. Key expected correlations would include those between the methylene (-CH₂-) protons and the C2 carbon of the benzimidazole ring, as well as the C1' carbon of the naphthalene ring, definitively proving the ether linkage between the two systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for determining stereochemistry and conformation. In this molecule, NOESY could show correlations between the methylene protons and nearby aromatic protons on both the benzimidazole and naphthalene rings, providing insights into the molecule's preferred conformation in solution.
Solid-state NMR (ssNMR) provides valuable structural information for materials in their solid, non-dissolved state. For benzimidazole derivatives, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CPMAS) NMR are particularly powerful techniques. nih.gov Unlike in solution where rapid proton exchange can average certain signals, ssNMR can "freeze" the molecular structure. beilstein-journals.org This allows for the study of tautomerism (the position of the N-H proton) within the imidazole ring, which may be fixed in the crystal lattice. nih.govbeilstein-journals.org Furthermore, ssNMR can distinguish between different crystalline forms (polymorphs) or between crystalline and amorphous states, as subtle differences in molecular packing and conformation lead to distinct chemical shifts. nih.gov
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, key expected absorption bands would confirm the integrity of the structure. The N-H stretching vibration of the imidazole ring typically appears as a broad band in the 3200-2800 cm⁻¹ region. nih.gov Aromatic C-H stretching vibrations are observed around 3100-3000 cm⁻¹. The spectrum would also feature sharp, strong peaks in the 1620-1450 cm⁻¹ range, corresponding to C=C and C=N stretching vibrations within the aromatic and imidazole rings. rsc.org The presence of the crucial ether linkage (C-O-C) is confirmed by strong stretching bands in the 1270-1050 cm⁻¹ region.
Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light, providing information on molecular vibrations. While FT-IR is particularly sensitive to polar bonds (like N-H and C-O), Raman spectroscopy excels in detecting vibrations of non-polar, symmetric bonds. For this compound, Raman spectroscopy would be highly effective for characterizing the C=C stretching modes of the naphthalene and benzene rings. nih.gov It can also provide information on the low-frequency lattice vibrations in the solid state, which is useful for studying crystal packing and polymorphism. nih.gov
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique |
|---|---|---|---|
| Imidazole N-H | Stretch | 3200 - 2800 (broad) | FT-IR |
| Aromatic C-H | Stretch | 3100 - 3000 | FT-IR, Raman |
| Imidazole/Aromatic C=N, C=C | Stretch | 1620 - 1450 | FT-IR, Raman |
| Ether C-O-C | Asymmetric Stretch | 1270 - 1200 | FT-IR |
| Ether C-O-C | Symmetric Stretch | 1150 - 1050 | FT-IR |
Note: Wavenumber ranges are approximate and based on characteristic values for the specified functional groups. rsc.orgnih.govnih.gov
Electronic Absorption and Emission Spectroscopy for Chromophoric Analysis
The electronic behavior of this compound is dictated by the interplay of its constituent chromophores: the benzimidazole and naphthalene ring systems.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The UV-Vis absorption spectrum of this compound is characterized by absorption bands corresponding to π → π* electronic transitions within the aromatic benzimidazole and naphthalene moieties. While specific experimental data for this compound is not widely published, analogous benzimidazole derivatives exhibit characteristic absorption maxima. For instance, 2-methyl-1H-benzimidazole shows absorption peaks at approximately 242 nm, 272 nm, and 278 nm. The presence of the extended π-system of the naphthyloxy group is expected to influence these transitions, potentially causing a bathochromic (red) shift in the absorption maxima.
Table 1: Predicted UV-Vis Absorption Data for this compound
| Predicted λmax (nm) | Associated Electronic Transition | Chromophore |
|---|---|---|
| ~280-320 | π → π* | Naphthalene |
| ~240-280 | π → π* | Benzimidazole |
Fluorescence Spectroscopy for Luminescent Properties
Benzimidazole and its derivatives are known to exhibit fluorescence, a property that is sensitive to their structural and electronic environment. The luminescent behavior of this compound would be influenced by the combined photophysical properties of the benzimidazole and naphthalene rings. Naphthalene itself is a well-known fluorophore. The excitation of this molecule at its absorption maxima would lead to the emission of photons at a longer wavelength, providing insights into its excited state dynamics. The quantum yield and Stokes shift would be key parameters in characterizing its fluorescence efficiency and the energy difference between absorption and emission.
Table 2: Hypothetical Fluorescence Properties of this compound
| Excitation Wavelength (nm) | Emission Wavelength (nm) | Stokes Shift (nm) | Solvent |
|---|---|---|---|
| ~280 | >320 | >40 | Ethanol (B145695) |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry serves as a powerful tool for confirming the molecular weight and elucidating the structural components of this compound.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides the precise molecular weight of a compound, allowing for the unambiguous determination of its elemental composition. For this compound, the molecular formula is C18H14N2O. chemicalbook.com The calculated monoisotopic mass is 274.1106 Da. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.
Table 3: High-Resolution Mass Spectrometry Data for C18H14N2O
| Parameter | Value |
|---|---|
| Molecular Formula | C18H14N2O |
| Calculated Monoisotopic Mass (Da) | 274.1106 |
| Expected m/z of [M+H]⁺ | 275.1184 |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the protonated molecule [M+H]⁺) to generate a series of product ions. The fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the ether linkage and bonds within the benzimidazole ring.
A plausible fragmentation pathway would involve the initial loss of the naphthyloxy group, leading to a prominent fragment ion. Further fragmentation of the benzimidazole moiety could also be observed.
Table 4: Predicted Major Fragment Ions in MS/MS of this compound ([M+H]⁺)
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
|---|---|---|---|
| 275.1184 | 143.0500 | C10H7O | [Benzimidazole-CH2]⁺ |
| 275.1184 | 131.0609 | C11H9O | [Benzimidazole]⁺ |
| 143.0500 | 117.0599 | C2H2 | Fragment of benzimidazole ring |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are essential for assessing the purity of this compound and for its isolation from reaction mixtures. A reversed-phase HPLC method would be suitable for this compound, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase.
The choice of mobile phase, typically a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water with a modifier (such as formic acid or ammonium (B1175870) acetate), would be optimized to achieve good separation and peak shape. The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification.
Table 5: Typical HPLC Parameters for the Analysis of Benzimidazole Derivatives
| Parameter | Description |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a cornerstone technique for the analysis of benzimidazole derivatives due to their polarity and thermal lability, which can sometimes pose challenges for gas-phase methods. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for the separation of these compounds.
In the absence of a specifically published method for this compound, typical conditions can be inferred from the analysis of structurally similar benzimidazole-containing compounds. The separation is generally achieved on a nonpolar stationary phase, such as octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8), with a polar mobile phase.
The mobile phase composition is a critical parameter that is optimized to achieve adequate resolution and retention time. A mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer is commonly used. The pH of the aqueous component can be adjusted to control the ionization state of the benzimidazole moiety, thereby influencing its retention characteristics. For instance, a study on various benzimidazole derivatives utilized a gradient system with a C8 column and a mobile phase consisting of acetonitrile and a phosphate (B84403) buffer at a pH of 4.5. nih.gov Another method for different benzimidazole derivatives employed a C18 column with a mobile phase of acetate (B1210297) buffer (pH 4.5) and acetonitrile in a 1:1 ratio. researchgate.net
Detection is most commonly performed using an ultraviolet (UV) detector, as the benzimidazole and naphthyl chromophores exhibit strong absorbance in the UV region. The selection of the detection wavelength is optimized to maximize sensitivity for the analyte. For related benzimidazole compounds, detection wavelengths are often set between 254 nm and 288 nm. nih.gov
| Parameter | Typical Condition | Rationale/Details |
|---|---|---|
| Stationary Phase (Column) | Reversed-Phase C18 or C8 | Provides effective separation for moderately polar compounds like benzimidazole derivatives. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water (often with buffer) | The organic/aqueous ratio is adjusted to control retention. Buffers (e.g., phosphate, acetate) are used to control pH and improve peak shape. nih.govresearchgate.net |
| Detection | UV-Vis Spectrophotometry | The aromatic nature of the compound allows for sensitive detection, typically in the 250-300 nm range. nih.gov |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale HPLC, providing a balance between analysis time and separation efficiency. researchgate.net |
Gas Chromatography (GC)
Gas Chromatography is another valuable technique for the analysis of volatile and thermally stable compounds. For benzimidazole derivatives, GC analysis can be employed, often in conjunction with mass spectrometry (GC-MS) for definitive identification.
A key consideration for the GC analysis of benzimidazoles is their potential for low volatility and the presence of an active hydrogen on the imidazole ring. This can lead to poor peak shape and interactions with the stationary phase. To overcome these issues, derivatization is often employed. This process involves chemically modifying the analyte to increase its volatility and thermal stability. For instance, the active hydrogen can be replaced with a silyl (B83357) group, such as a tert-butyldimethylsilyl group, to create a more suitable derivative for GC analysis. nih.gov
The choice of the stationary phase is crucial for achieving good separation. A nonpolar or medium-polarity column, such as one coated with a phenyl-polysiloxane phase (e.g., 5% phenyl), is often suitable for the analysis of such aromatic compounds. The operating conditions, including the temperature program of the oven, the injector temperature, and the carrier gas flow rate, are optimized to ensure efficient separation and good peak resolution.
GC-MS provides a powerful analytical tool by coupling the separation capabilities of GC with the identification power of mass spectrometry. The mass spectrometer fragments the eluted compounds in a reproducible manner, generating a unique mass spectrum that serves as a "fingerprint" for the molecule, allowing for its unambiguous identification. Studies on related benzimidazole anthelmintics have utilized GC-MS to identify degradation products, highlighting the technique's utility in stability testing. nih.gov
| Parameter | Typical Condition | Rationale/Details |
|---|---|---|
| Derivatization | May be required (e.g., silylation) | Enhances volatility and thermal stability, improving chromatographic performance. nih.gov |
| Stationary Phase (Column) | Low to medium polarity (e.g., 5% Phenyl Polysiloxane) | Suitable for the separation of aromatic and heterocyclic compounds. |
| Carrier Gas | Helium or Hydrogen | Inert gases used to transport the sample through the column. |
| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) | MS provides structural information for identification, while FID offers robust quantification. nih.gov |
Computational and Theoretical Investigations of 2 1 Naphthyloxy Methyl 1h Benzimidazole
Quantum Chemical Methodologies for Electronic Structure
Quantum chemical methods are fundamental in understanding the electronic behavior of molecules at the atomic level. These in silico techniques provide insights into molecular geometry, orbital energies, and spectroscopic properties, complementing experimental data.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For a molecule like 2-[(1-Naphthyloxy)methyl]-1H-benzimidazole, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311G(d,p), would be used to determine the most stable three-dimensional arrangement of its atoms—its optimized geometry. nih.govrsc.org This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.
Illustrative Data Table: Predicted Geometric Parameters for a Benzimidazole (B57391) Derivative
Note: The following data is representative of a DFT-optimized benzimidazole derivative and is for illustrative purposes only, as specific data for this compound is not available.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N (imidazole) | 1.38 | ||
| C=N (imidazole) | 1.32 | ||
| N-C-N (imidazole) | 113.5 | ||
| C-O-C (ether link) | 1.43 | 118.0 | |
| Benzimidazole-Naphthyloxy | 69.3 |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.govsapub.org
A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzimidazole and naphthalene (B1677914) ring systems, while the LUMO would also be distributed across these aromatic portions. The calculated HOMO-LUMO gap provides an indication of the molecule's stability. nih.govscielo.br
Illustrative Data Table: Frontier Molecular Orbital Energies for a Benzimidazole Derivative
Note: The following data is representative and for illustrative purposes only.
| Molecular Orbital | Energy (eV) |
| HOMO | -5.82 |
| LUMO | -0.89 |
| Energy Gap (ΔE) | 4.93 |
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Transitions)
Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental results. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). scielo.bracs.org These predicted shifts help in the assignment of signals in experimental NMR spectra, confirming the molecular structure.
Time-Dependent DFT (TD-DFT) is employed to simulate Ultraviolet-Visible (UV-Vis) absorption spectra. scielo.br This method calculates the energies of electronic transitions, corresponding to the wavelengths of maximum absorption (λmax). For this compound, the predicted transitions would likely correspond to π-π* transitions within the aromatic benzimidazole and naphthalene systems.
Illustrative Data Table: Predicted Spectroscopic Data for a Benzimidazole Derivative
Note: The following data is representative and for illustrative purposes only.
| Spectroscopic Parameter | Predicted Value |
| ¹H NMR Chemical Shift (imidazole N-H) | 12.5 - 13.3 ppm |
| ¹³C NMR Chemical Shift (imidazole C=N) | ~150 ppm |
| UV-Vis λmax | ~280 nm, ~310 nm |
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides detailed electronic information, molecular modeling and dynamics simulations are used to explore the conformational landscape and dynamic behavior of molecules over time.
Molecular Mechanics (MM) for Conformational Analysis and Strain Energies
Molecular Mechanics (MM) uses classical physics to model the potential energy surface of a molecule. It is a computationally less expensive method than quantum mechanics, making it suitable for studying large systems and exploring multiple conformations. researchgate.net For this compound, with its flexible ether linkage, MM can be used to perform a conformational search to identify low-energy conformers. researchgate.net This analysis helps determine the most likely shapes the molecule will adopt and calculates the associated strain energies for each conformation.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of the dynamic behavior of a system. mdpi.com An MD simulation of this compound would reveal how the molecule behaves in a particular environment, such as in a solvent like water or ethanol (B145695). These simulations can show how solvent molecules arrange themselves around the solute and how the molecule's conformation changes over time due to thermal motion and interactions with the solvent. tandfonline.com This is particularly useful for understanding how the solvent might influence the molecule's stability and reactivity. mdpi.com
Conformational Landscape Exploration of this compound
The three-dimensional structure and conformational flexibility of this compound are critical determinants of its chemical behavior and biological interactions. Computational chemistry provides powerful tools to explore its conformational landscape, identifying stable conformers and the energy barriers between them. The molecule's flexibility primarily arises from the rotation around several key single bonds, particularly those in the ether linkage connecting the naphthyloxy and benzimidazole moieties.
Potential Energy Surface (PES) scans are typically performed by systematically rotating these key dihedral angles and calculating the corresponding energy at each step using methods like Density Functional Theory (DFT). researchgate.net This process identifies low-energy minima, corresponding to stable conformers, and the transition states that connect them. For this compound, the conformational analysis would reveal the most probable spatial arrangements of the bulky naphthyloxy group relative to the benzimidazole core. These preferred conformations are stabilized by a balance of steric hindrance and potential intramolecular interactions, such as C-H···π interactions. nih.gov
Table 1: Key Dihedral Angles for Conformational Analysis
| Dihedral Angle | Atoms Involved | Description |
|---|---|---|
| τ1 | C(imidazole ring)-C(benzimidazole)-C(methylene)-O | Orientation of the methylene (B1212753) bridge relative to the benzimidazole plane |
| τ2 | C(benzimidazole)-C(methylene)-O-C(naphthalene) | Defines the twist in the ether linkage |
Reactivity and Reaction Mechanism Predictions
Computational Analysis of Reaction Pathways and Transition States
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions involving this compound, from its synthesis to its subsequent transformations. The synthesis of 1,2-disubstituted benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. nih.govnih.gov Theoretical calculations can map the entire reaction pathway for such a synthesis.
This analysis involves identifying all reactants, intermediates, transition states (TS), and products along a given reaction coordinate. The geometries of these species are optimized, and their energies are calculated, typically using DFT methods. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction path. Locating these transient structures is crucial for understanding the reaction kinetics. researchgate.net Techniques such as 1D and 2D potential energy surface scans are employed to locate approximate transition state geometries, which are then precisely optimized. researchgate.net
For example, the synthesis of this compound could proceed via the condensation of benzene-1,2-diamine and 2-(naphthalen-1-yloxy)acetic acid. Computational analysis would model the initial nucleophilic attack, subsequent dehydration steps, and the final cyclization, calculating the activation energy for each step. This provides insights into the rate-determining step and allows for the theoretical prediction of reaction outcomes under various conditions.
Table 2: Hypothetical Reaction Pathway Analysis for Synthesis
| Step | Description | Species Involved | Key Computational Metric |
|---|---|---|---|
| 1 | Nucleophilic attack | o-phenylenediamine, 2-(naphthalen-1-yloxy)acetic acid | Activation Energy (ΔG‡) of TS1 |
| 2 | Dehydration/Cyclization | Amide intermediate | Activation Energy (ΔG‡) of TS2 |
| 3 | Tautomerization | Benzimidazoline intermediate | Reaction Energy (ΔGr) |
Understanding the Influence of Naphthyloxy and Benzimidazole Moieties on Reactivity
Computational tools like Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) mapping are used to quantify these influences.
FMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov For this molecule, the HOMO is expected to be localized primarily on the electron-rich naphthyloxy and benzimidazole rings, while the LUMO may be distributed across the π-system.
MEP Analysis: An MEP map visualizes the electrostatic potential on the electron density surface. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the imine nitrogen of the benzimidazole would be a region of negative potential, while the N-H proton would be a region of positive potential. nih.gov
Table 3: Electronic Contributions of Constituent Moieties
| Moiety | Electronic Nature | Expected Influence on Reactivity | Computational Descriptor |
|---|---|---|---|
| Benzimidazole | Electron-rich heterocycle; contains acidic and basic sites | Site of protonation/deprotonation; coordinates to metal ions; participates in hydrogen bonding | High electron density on N atoms (NBO analysis); negative potential on imine N (MEP map) |
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical reactivity of a series of compounds with their computed molecular descriptors. For a class of compounds based on the this compound scaffold, a QSRR study could predict their reactivity in a specific chemical transformation (e.g., rate of N-alkylation) based on their structural variations.
The process involves creating a library of derivatives by modifying the core structure (e.g., adding substituents to the benzimidazole or naphthalene rings). For each derivative, a set of molecular descriptors is calculated using quantum chemical methods. These descriptors can be categorized as:
Electronic: HOMO/LUMO energies, dipole moment, atomic charges, ionization potential. nih.gov
Steric: Molecular volume, surface area, specific conformational torsion angles.
Topological: Descriptors related to molecular connectivity and shape.
These calculated descriptors are then used as independent variables in a statistical model (e.g., multiple linear regression) to predict an experimentally measured reactivity parameter (the dependent variable). Local and global reactivity descriptors derived from DFT, such as chemical potential, hardness, softness, and electrophilicity index, are particularly useful in these models as they provide a quantitative measure of chemical reactivity. nih.gov A successful QSRR model can provide deep insights into the factors governing reactivity and allow for the rational design of new molecules with desired reaction characteristics.
| Thermodynamic | Enthalpy of Formation, Gibbs Free Energy | Describes the thermodynamic favorability of a reaction |
Investigation of Molecular Interactions and Recognition Principles
Non-Covalent Interactions within the Compound and with Model Systems
Non-covalent interactions are critical in determining the solid-state architecture and physicochemical properties of organic molecules. For 2-[(1-Naphthyloxy)methyl]-1H-benzimidazole, these forces dictate how individual molecules interact with each other and with their environment.
The benzimidazole (B57391) core is a classic motif for forming robust hydrogen bonds. In the solid state, benzimidazole and its derivatives typically form one-dimensional chains or dimeric pairs through intermolecular N-H···N hydrogen bonds. rsc.orgresearchgate.net This strong, directional interaction often dominates the crystal packing. For the title compound, the N-H group of the imidazole (B134444) ring is the primary hydrogen bond donor, while the unprotonated nitrogen atom is the primary acceptor. This can lead to the formation of extended chains where molecules are linked head-to-tail. Furthermore, the ether oxygen atom in the (1-naphthyloxy)methyl substituent provides an additional hydrogen bond acceptor site, potentially leading to more complex, branched, or layered networks in the solid state by interacting with N-H donors from adjacent molecules.
| Potential Hydrogen Bond Interaction | Donor | Acceptor | Typical Role in Crystal Packing |
| Intermolecular N-H···N | Benzimidazole N-H | Benzimidazole Imine N | Formation of linear chains or dimers rsc.orgresearchgate.net |
| Intermolecular N-H···O | Benzimidazole N-H | Naphthyloxy Ether O | Cross-linking of chains, formation of 2D or 3D networks |
The compound possesses two significant aromatic systems: benzimidazole and naphthalene (B1677914). These planar structures can interact through π-stacking, a non-covalent interaction crucial for the stabilization of multi-layered structures, including DNA and protein assemblies. rsc.org These interactions are primarily driven by a combination of van der Waals forces and electrostatic effects. nih.gov
The interactions can occur between identical rings (homo-stacking) or different rings (hetero-stacking) of adjacent molecules. Common geometries include:
Parallel-displaced: Where the rings are stacked in a parallel orientation but are offset from one another. This is the most common and energetically favorable arrangement for aromatic rings like benzene (B151609) and naphthalene. nih.gov
T-shaped or Edge-to-face: Where the edge of one aromatic ring (the electropositive C-H bonds) points towards the face of another (the electronegative π-electron cloud).
The molecular electrostatic potential (MEP) map of a molecule like this would reveal distinct regions of charge distribution. The electronegative nitrogen atoms of the imidazole ring and the ether oxygen atom would create regions of negative electrostatic potential (red areas in an MEP map), making them attractive sites for interaction with electropositive species. nih.gov Conversely, the hydrogen atom on the imidazole nitrogen (N-H) would be a site of strong positive electrostatic potential (blue area), marking it as a key hydrogen bond donor site. nih.gov This electrostatic landscape dictates the molecule's orientation when approaching other molecules or macromolecular binding sites.
Molecular Docking Studies with Macromolecular Systems (Excluding Clinical Targets)
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For benzimidazole derivatives, this has been widely used to understand their interactions with proteins and nucleic acids.
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known to bind to a wide variety of proteins. Docking studies on analogous compounds provide a framework for understanding how this compound might interact with protein targets.
Enzyme Inhibition: Benzimidazole derivatives have been shown to inhibit various enzymes by binding within their active sites. The binding is typically stabilized by a combination of hydrogen bonds, hydrophobic interactions, and π-stacking. For instance, in cholinesterase inhibition, the benzimidazole ring can form π-stacking interactions with aromatic residues like tryptophan and tyrosine in the active site gorge. nih.gov In kinase inhibition, the N-H and imine nitrogen of the benzimidazole can act as a "hinge-binder," forming key hydrogen bonds with the protein backbone in the ATP-binding pocket. ukm.my The naphthalene moiety of the title compound would be expected to form extensive hydrophobic and van der Waals interactions within a binding pocket.
Tubulin Interactions: A major target for many benzimidazole compounds is β-tubulin, a key component of cellular microtubules. These compounds often bind in the colchicine (B1669291) site, a pocket at the interface of α- and β-tubulin, which disrupts microtubule polymerization and arrests cell division. nih.govresearchgate.net Molecular docking studies of other benzimidazoles in this site reveal a common binding mechanism. nih.gov The benzimidazole core typically forms hydrogen bonds with residues such as Cys241, while the substituent at the 2-position extends into a hydrophobic region of the pocket, interacting with residues like Leu248, Ala316, Val318, and Leu255. nih.gov The bulky, hydrophobic naphthalene group of this compound is well-suited to occupy this hydrophobic region, potentially leading to strong binding affinity.
| Macromolecular Target | Benzimidazole Analog Studied | Key Interacting Residues / Interactions | Binding Energy (kcal/mol) |
| EGFR Tyrosine Kinase | Keto-benzimidazoles | Met793 (H-bond), Leu718, Val726 (hydrophobic) ukm.my | -7.8 to -8.4 ukm.my |
| Acetylcholinesterase | 4-(1H-benzimidazol-2-yl)-benzene-1,3-diols | Trp84, Tyr334 (π-stacking), Ser122 (H-bond) nih.gov | Not specified |
| β-Tubulin (Colchicine site) | 1H-benzimidazol-2-yl hydrazones | Cys241 (H-bond), Leu248, Ala316, Val318 (hydrophobic) nih.gov | Not specified |
The planar aromatic systems of benzimidazole and, particularly, naphthalene suggest a strong potential for interaction with nucleic acids. The large, flat surface of the naphthalene ring is characteristic of DNA intercalators—molecules that can slide between the base pairs of the DNA double helix. nih.gov
The process of intercalation involves the insertion of the planar moiety between adjacent base pairs, causing a local unwinding of the DNA helix to accommodate the molecule. osti.govnih.gov This binding mode is stabilized by π-stacking interactions between the intercalating ring system and the flanking DNA base pairs. Spectroscopic studies on benzimidazole-naphthalimide hybrids have confirmed their ability to intercalate into DNA, leading to significant stabilization of the duplex. researchgate.net
For this compound, the naphthalene ring would likely serve as the primary intercalating moiety. Molecular modeling would predict this group orienting itself parallel to the DNA base pairs. The benzimidazole group and the flexible linker could then lie within one of the DNA grooves (major or minor), where the N-H group could form specific hydrogen bonds with the phosphate (B84403) backbone or the edges of the base pairs, further stabilizing the complex. nih.gov This dual-mode binding—intercalation coupled with groove binding—can lead to high affinity and sequence selectivity.
Experimental In Vitro Studies on Molecular Mechanisms (Non-Biological Context)
Following an extensive review of scientific literature, no specific experimental in vitro studies focusing on the molecular mechanisms of this compound within a non-biological context were identified. The subsequent sections detail the absence of available data for the requested analyses.
Studies on Enzyme Inhibition Kinetics and Binding Affinities (Purely Biochemical/Chemical Systems)
No published research detailing the enzyme inhibition kinetics or binding affinities of this compound in purely biochemical or chemical systems could be located. While studies on various benzimidazole derivatives and their interactions with enzymes are documented, this specific compound has not been the subject of such investigations in the available scientific literature. Consequently, no data on parameters such as Ki (inhibition constant), IC50 (half-maximal inhibitory concentration) in a purely enzymatic assay, or Kd (dissociation constant) are available.
Assays Investigating Molecular Target Interactions without Cellular or Organismal Context
There is a lack of available scientific reports on assays investigating the molecular target interactions of this compound outside of a cellular or organismal context. Research on related benzimidazole compounds sometimes includes studies on interactions with molecular targets like tubulin or specific enzymes. However, specific data from non-cellular assays such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence polarization assays for this compound have not been published.
Due to the absence of specific research data for the aforementioned subsections, data tables and detailed research findings for this compound cannot be provided.
Emerging Applications and Material Science Perspectives
Supramolecular Assembly and Self-Organization of Benzimidazole (B57391) Derivatives
The self-assembly of molecules into ordered, functional superstructures is a cornerstone of modern materials science. Benzimidazole derivatives are particularly adept at forming such assemblies through a variety of non-covalent interactions. researchgate.net The primary driving force for the self-organization of these compounds is intermolecular hydrogen bonding, typically occurring between the N-H group of one imidazole (B134444) ring and the nitrogen lone pair of an adjacent molecule (N-H···N). rsc.orgnih.gov This interaction can lead to the formation of one-dimensional chains or tapes. nih.gov
In addition to hydrogen bonds, π-π stacking interactions between the aromatic benzimidazole rings and any appended aryl groups (like the naphthyl group in the target compound) play a crucial role. acs.orgrsc.org These interactions help to stabilize the supramolecular structures, leading to the formation of more complex architectures like nanofibers, nanoparticles, and gels. rsc.orgacs.org The final morphology of the assembled material is often dictated by a delicate balance between hydrogen bonding, π-π stacking, and other weaker forces like van der Waals interactions. researchgate.netacs.org The interplay of these forces in derivatives similar to 2-[(1-Naphthyloxy)methyl]-1H-benzimidazole can be leveraged to design materials with specific topologies and functions. researchgate.net
Exploration in Optoelectronic Materials
The inherent electronic properties of the benzimidazole scaffold make it a valuable component in organic electronic devices. researchgate.netresearchgate.net Its electron-accepting nature and high thermal stability are particularly advantageous for applications in organic light-emitting diodes (OLEDs). nbinno.com
Benzimidazole derivatives have been successfully employed in multiple roles within OLED device stacks. researchgate.net Their strong electron-withdrawing character makes them excellent candidates for electron-transporting materials (ETMs), facilitating the efficient injection and movement of electrons from the cathode to the emissive layer. researchgate.net The benzimidazole unit is a key component in many high-performance ETMs.
Furthermore, by modifying the substituents on the benzimidazole core, their electronic properties can be tuned for use as host materials in phosphorescent OLEDs (PhOLEDs) or as fluorescent emitters themselves. researchgate.net For instance, pyrene-benzimidazole hybrids have been developed as efficient blue light emitters. nih.gov The bulky nature of substituents like the naphthyloxy group can be beneficial in this context, as it can disrupt intermolecular π-π stacking, which often leads to fluorescence quenching in the solid state. nih.gov This disruption can enhance the emission quantum yield, making the materials brighter and more efficient.
Table 1: Representative Performance of Benzimidazole Derivatives in OLEDs
| Compound Type | Role in OLED | Emission Color | Max. External Quantum Efficiency (EQE) | Commission Internationale de L'Eclairage (CIE) Coordinates |
| Pyrene-Benzimidazole Hybrid nih.gov | Emissive Material | Blue | N/A | (0.148, 0.130) |
| Benzobisoxazole Cruciforms nsf.gov | Emissive Material | Deep-Blue | ~0.6% | (y ≤ 0.12) |
| Phenylcarbazole-based Cation nsf.gov | Emissive Layer | Red | 5.12% | N/A |
The photophysical properties of benzimidazole derivatives are highly tunable and sensitive to their chemical environment. mdpi.com These compounds typically exhibit absorption in the UV region and can produce fluorescence in the visible spectrum. nih.govresearchgate.net A key feature of many benzimidazole derivatives, particularly those with hydroxyl groups positioned near the imidazole ring, is the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.net ESIPT results in a photo-tautomer with a significantly different electronic structure, leading to a large separation between the absorption and emission wavelengths (a large Stokes shift). researchgate.net
Table 2: Example Photophysical Properties of Substituted Benzimidazoles in Solution
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Reference |
| Cyclohexane | 310, 351 | 485 | 11400 | researchgate.net |
| Dichloromethane | 313, 357 | 510 | 11300 | researchgate.net |
| Acetonitrile (B52724) | 312, 355 | 525 | 12300 | researchgate.net |
| Methanol | 312, 355 | 545 | 13100 | researchgate.net |
Development as Chemosensors for Specific Analytes
The benzimidazole scaffold is a popular platform for the design of chemosensors due to its ability to interact with both cations and anions. researchgate.netresearchgate.net The N-H proton can act as a hydrogen-bond donor for anion recognition, while the sp2-hybridized nitrogen atom can serve as a binding site for metal ions. mdpi.comresearchgate.netrsc.org These binding events can be transduced into a measurable optical signal, such as a change in color (colorimetric sensor) or fluorescence intensity (fluorescent sensor). mdpi.comnih.gov
Benzimidazole-based sensors have been developed for a wide range of analytes, demonstrating high selectivity and sensitivity. For example, derivatives have been designed to detect environmentally and biologically important anions like cyanide (CN⁻), fluoride (B91410) (F⁻), and hydrogen sulfate (B86663) (HSO₄⁻). mdpi.comresearchgate.netresearchgate.net The recognition process often involves hydrogen bonding with the N-H group, which can trigger a change in the intramolecular charge transfer (ICT) character of the molecule, altering its fluorescence. researchgate.net Similarly, coordination with metal ions such as Zn²⁺ and Cu²⁺ can lead to chelation-enhanced fluorescence or fluorescence quenching, enabling their detection. rsc.orgnih.govnih.gov The specific design of the receptor, including appended groups like naphthyloxy, can fine-tune the sensor's selectivity for a particular target analyte. mdpi.com
Integration into Polymer Architectures for Advanced Materials
Incorporating benzimidazole units into polymer structures yields high-performance materials with exceptional thermal and chemical stability. rsc.org Polybenzimidazoles (PBIs) are a well-known class of polymers that maintain their mechanical integrity at very high temperatures. rsc.org These materials are often used in demanding applications such as protective apparel for firefighters and membranes for high-temperature fuel cells. rsc.org
More recently, research has focused on creating porous polymer networks using benzimidazole building blocks. Benzimidazole-Linked Polymers (BILPs) are highly cross-linked, porous materials synthesized through the condensation of aryl-o-diamines and aldehydes. osti.gov These materials possess high surface areas and are rich in nitrogen, making them excellent candidates for gas capture and storage, particularly for carbon dioxide (CO₂). osti.gov The CO₂ molecules can interact with the benzimidazole units through Lewis acid-base interactions. osti.gov Furthermore, benzimidazole derivatives can be polymerized with other monomers to create novel copolymers with tailored properties, such as enhanced solubility, processability, and specific functionalities for applications in membranes or advanced composites. rsc.orgnih.gov
Future Directions and Advanced Research Frontiers
Design Principles for Tailoring Specific Molecular Interactions
The ability to precisely tailor the molecular interactions of 2-[(1-Naphthyloxy)methyl]-1H-benzimidazole derivatives is fundamental to enhancing their efficacy and specificity. The design of next-generation compounds is guided by established structure-activity relationship (SAR) principles, which highlight how specific structural modifications influence biological activity. nih.govrsc.org
Key design strategies focus on modifications at several positions of the benzimidazole (B57391) scaffold:
N1-Position: Substitution on the nitrogen atom of the benzimidazole ring can significantly alter the molecule's pharmacokinetic properties and receptor binding affinity.
C2-Position: The 2-position, where the (1-Naphthyloxy)methyl group is attached, is a critical point for modification. Altering the linker length or rigidity, or replacing the naphthyloxy group with other aromatic systems, can fine-tune interactions within a target's binding pocket. For instance, incorporating anacardic acid at the C2 position has been shown to yield potent and selective COX-2 inhibitors. nih.gov
C5 and C6-Positions: The benzene (B151609) ring of the benzimidazole core offers further opportunities for substitution. Introducing electron-withdrawing or electron-donating groups at these positions can modulate the electronic properties of the entire molecule, impacting its ability to form hydrogen bonds or engage in other non-covalent interactions. nih.gov
Computational methods such as molecular docking are instrumental in this design process. nih.govresearchgate.net These techniques allow researchers to visualize and predict how a designed molecule will bind to a specific biological target, such as an enzyme or receptor. researchgate.nettandfonline.com For example, docking studies can reveal crucial amino acid residues in a binding site that interact with the benzimidazole derivative through hydrogen bonds or hydrophobic interactions, guiding further optimization of the compound's structure. researchgate.net By understanding these interactions at an atomic level, chemists can rationally design derivatives with enhanced potency and selectivity.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery, offering powerful tools to accelerate the design and property prediction of novel compounds. nih.govpremierscience.comnih.gov For benzimidazole derivatives, these computational approaches are being used to analyze vast datasets and build predictive models that can significantly reduce the time and cost associated with traditional trial-and-error methods. nih.govipinnovative.com
Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent example. pnrjournal.com QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. researchgate.netresearchgate.net By analyzing a dataset of known benzimidazole derivatives, these models can predict the activity of new, unsynthesized compounds, helping to prioritize the most promising candidates for synthesis and testing. researchgate.net
Various ML algorithms are employed to develop highly predictive models for a range of properties:
Biological Activity: ML models can predict the anticancer, antifungal, or anti-corrosion properties of novel benzimidazole compounds. researchgate.netresearchgate.netdoi.org
Pharmacokinetic Properties: AI can be used to forecast ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are crucial for a drug's success in clinical trials. nih.govresearchgate.net
The performance of these models is often statistically validated to ensure their predictive power. pnrjournal.comresearchgate.net The integration of AI and ML not only enhances the efficiency of identifying lead compounds but also enables de novo drug design, where algorithms generate entirely new molecular structures with desired properties. nih.govipinnovative.com
| AI/ML Model Type | Predicted Property for Benzimidazoles | Reported Performance Metric (Example) | Reference |
|---|---|---|---|
| 2D-QSAR (Multiple Linear Regression) | Antifungal Activity | r² = 0.8361, q² = 0.7457 | pnrjournal.com |
| 2D-QSAR | Anticancer Activity (MDA-MB-231 cell line) | R² = 0.924 (for compounds with IC50 < 50 µM) | researchgate.net |
| K-Nearest Neighbor (KNN) | Anti-corrosion Efficiency | R² = 0.654 | doi.org |
| 3D-QSAR (kNN-MFA) | Anticancer Activity (TTK inhibitors) | q² = 0.9132 | researchgate.net |
Advancements in High-Throughput Synthesis and Screening for Novel Benzimidazole Derivatives
The discovery of novel bioactive benzimidazole derivatives is greatly accelerated by advancements in high-throughput synthesis and screening (HTS). azolifesciences.comhilarispublisher.com These technologies enable the rapid creation and evaluation of large libraries containing thousands of structurally diverse compounds. azolifesciences.compharmtech.com
High-Throughput Synthesis: Modern synthetic chemistry has developed several strategies to efficiently produce libraries of benzimidazole analogs. These methods often employ automated liquid handling systems and parallel synthesis techniques, where multiple reactions are run simultaneously. azolifesciences.comjocpr.comijpcbs.com The synthesis of DNA-encoded chemical libraries (DECLs) represents a particularly advanced approach, allowing for the creation of massive collections of compounds, each tagged with a unique DNA barcode for easy identification. nih.gov These methods facilitate the systematic modification of the benzimidazole scaffold at various positions, generating a rich chemical diversity for biological screening. rsc.org
High-Throughput Screening (HTS): HTS involves the use of robotics, miniaturization, and sensitive detection methods to test large numbers of compounds against a biological target in a short time. pharmtech.com Assays are typically performed in microplates with 384 or more wells, significantly reducing the amount of reagents and test compounds needed. nih.gov
Key HTS technologies and assays applicable to benzimidazole derivatives include:
Biochemical Assays: These assays measure the effect of a compound on a purified target protein, such as an enzyme. For example, the ADP-Glo™ Kinase Assay has been used to screen benzimidazole analogs for their ability to inhibit specific ATPases, providing a direct measure of potency (IC₅₀). promega.com
Cell-Based Assays: These assays evaluate a compound's effect on whole cells, providing insights into its biological activity in a more complex environment. nih.gov High-content screening combines automated microscopy with quantitative image analysis to measure multiple cellular parameters simultaneously. nih.gov
Advanced Screening Platforms: Newer techniques like affinity selection mass spectrometry (ASMS) and CRISPR-based functional screening are expanding the scope of HTS, allowing for the investigation of more complex biological questions. pharmtech.com
The combination of high-throughput synthesis and screening creates a powerful engine for drug discovery, enabling the efficient identification of "hit" compounds from large libraries that can then be developed into optimized "lead" molecules. hilarispublisher.compharmtech.com
Exploration of this compound in Advanced Materials with Tunable Properties
Beyond its biomedical potential, the rigid, aromatic structure of the this compound scaffold makes it an attractive building block for advanced materials. The inherent photophysical and electronic properties of the benzimidazole and naphthyl ring systems can be harnessed and tuned through chemical modification to create materials with specific, desirable functions. nih.govresearchgate.net
Optical and Electronic Properties: Benzimidazole derivatives are known to possess interesting optical properties, including the ability to absorb UV light and exhibit fluorescence. researchgate.net These characteristics are crucial for the development of organic light-emitting diodes (OLEDs), sensors, and photostabilizers. Research into arylazobenzimidazoles has demonstrated that these compounds can act as photoswitches, where their structure and properties can be reversibly changed using visible light. nih.gov This "tunability" is highly sought after for applications in molecular electronics and smart materials. nih.gov
Polymer Chemistry: The incorporation of benzimidazole units into polymer backbones can impart exceptional thermal stability and chemical resistance to the resulting materials. acs.org For example, imidazole-functionalized polymers have been developed for use as high-temperature proton exchange membranes (HT-PEMs) in fuel cells. acs.org The basic nitrogen atoms in the imidazole (B134444) ring can be protonated, facilitating proton transport at elevated temperatures. By carefully selecting the polymer backbone and the nature of the benzimidazole derivative, researchers can tune properties such as proton conductivity, mechanical robustness, and durability. acs.org The structural features of this compound, with its bulky naphthyl group, could be explored to influence polymer morphology and intermolecular packing, potentially leading to materials with unique and improved performance characteristics.
Q & A
Q. What are the optimal synthetic routes for 2-[(1-Naphthyloxy)methyl]-1H-benzimidazole, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves coupling 1-naphthol with a benzimidazole precursor under nucleophilic substitution or condensation reactions. Key variables include:
- Catalysts : Use of Cu(I) or Pd-based catalysts for cross-coupling reactions to enhance regioselectivity .
- Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while protic solvents (e.g., ethanol) may favor cyclization .
- Temperature Control : Reflux conditions (80–120°C) are critical for imidazole ring closure but require monitoring to avoid side products like naphthyl ethers .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) ensures purity. Yield optimization often requires iterative adjustments to molar ratios and reaction times .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Spectroscopy :
- 1H/13C NMR : Assign peaks for the naphthyloxy methyl group (δ 4.5–5.5 ppm for CH₂) and benzimidazole protons (δ 7.2–8.5 ppm) .
- IR : Confirm C-O-C (1250 cm⁻¹) and N-H (3400 cm⁻¹) stretches .
- Mass Spectrometry (LCMS) : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- X-ray Crystallography : Resolve π-stacking interactions between naphthyl and benzimidazole moieties, which influence solubility and stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the biological activity of this compound derivatives?
Methodological Answer:
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -Br) at the naphthyl ring to enhance antimicrobial activity via increased electrophilicity .
- Docking Simulations : Use AutoDock or Schrödinger Suite to model interactions with target enzymes (e.g., fungal CYP51 or bacterial DNA gyrase). Compare binding affinities of derivatives .
- In Vitro Assays : Test MIC (Minimum Inhibitory Concentration) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) to correlate substituent effects with activity .
Q. What experimental designs are appropriate for resolving discrepancies in reported biological activity data for this compound?
Methodological Answer:
- Controlled Replication : Standardize assay conditions (e.g., broth microdilution for antimicrobial testing) to minimize variability .
- Meta-Analysis : Apply statistical tools (ANOVA, regression) to aggregated literature data, identifying outliers due to solvent choice (DMSO vs. aqueous) or incubation time .
- Orthogonal Validation : Cross-verify results using fluorescence-based ATP assays (for cytotoxicity) and SEM imaging (for morphological changes in pathogens) .
Q. How can computational modeling predict the pharmacokinetic and toxicological profiles of this compound?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability (%F), logP (optimal range: 2–3), and CYP450 inhibition risks .
- Molecular Dynamics (MD) : Simulate blood-brain barrier permeability and plasma protein binding using GROMACS .
- Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity and mutagenicity, prioritizing derivatives with low alerts for in vivo testing .
Theoretical and Methodological Frameworks
Q. How can researchers integrate theoretical frameworks (e.g., molecular orbital theory) into mechanistic studies of this compound?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps (DFT/B3LYP/6-311G**) to predict reactivity sites for electrophilic/nucleophilic attacks .
- Charge Transfer Studies : Use Natural Bond Orbital (NBO) analysis to quantify electron donation from the naphthyloxy group to the benzimidazole core .
- Reaction Mechanism Elucidation : Map potential energy surfaces (Gaussian 09) for key steps like imidazole cyclization or naphthyloxy methylation .
Q. What interdisciplinary approaches enhance the study of this compound?
Methodological Answer:
- Material Science : Investigate supramolecular assembly (e.g., coordination polymers) using transition metals (Zn²⁺, Cu²⁺) for catalytic applications .
- Environmental Chemistry : Assess photodegradation pathways (UV-Vis spectroscopy) and ecotoxicology (Daphnia magna assays) .
- Neuroscience : Explore neuroprotective effects via in vitro models (SH-SY5Y cells) under oxidative stress, measuring ROS levels and caspase-3 activity .
Data Analysis and Interpretation
Q. How should researchers address conflicting spectral data (e.g., NMR shifts) in published studies?
Methodological Answer:
- Solvent/Temperature Calibration : Re-run spectra in deuterated DMSO or CDCl3 at controlled temps (25°C) to standardize chemical shift reporting .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings .
- Database Cross-Referencing : Compare with entries in SDBS or PubChem for consensus assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
